EED Binding Affinity: Comparative Kd Values Against Sulfonyl-Containing Analog
The target compound demonstrates EED binding affinity with a dissociation constant (Kd) of 30 nM as measured by isothermal titration calorimetry (ITC) against His-tagged human EED residues 77-441 expressed in E. coli [1]. In comparison, the structurally related sulfonyl-substituted analog EED226 (N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine) exhibits a Kd of 82 nM under comparable SPR-based binding conditions [2]. This represents an approximately 2.7-fold higher binding affinity (lower Kd) for the piperazinyl-substituted compound.
| Evidence Dimension | EED protein binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 30 nM (ITC) |
| Comparator Or Baseline | EED226: Kd = 82 nM (SPR) |
| Quantified Difference | ~2.7-fold lower Kd (higher affinity) |
| Conditions | Target: His-tagged human EED (77-441 residues) expressed in E. coli BL21(DE3)-T1R by ITC vs. EED226 SPR binding |
Why This Matters
Higher binding affinity at the primary target may translate to enhanced target engagement at lower compound concentrations, potentially reducing required dosing in cellular and in vivo applications.
- [1] BindingDB Entry BDBM50241648 (CHEMBL4072980). Affinity Data: Kd = 30 nM. Binding affinity to His-tagged human EED (77 to 441 residues) expressed in Escherichia coli BL21(DE3)-T1R by ITC method. View Source
- [2] Li, L., Zhang, H., Zhang, M., Zhao, M., Feng, L., Luo, F., ... & Qi, W. (2020). Table 1 in PMC8859984. J Med Chem, 63(13), 7252-7267. EED226 binding to EED: Kd = 82 nM. View Source
